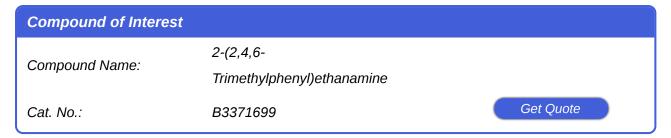


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An In-Depth Technical Guide on 2-(2,4,6-trimethylphenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4,6-trimethylphenyl)ethanamine, a substituted phenethylamine derivative, represents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, established synthetic routes, and potential for further investigation. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide will delve into the known characteristics of the broader class of substituted phenethylamines to provide a predictive context for its potential pharmacological relevance. This document also outlines detailed experimental protocols for its synthesis via reductive amination, a cornerstone method for amine production.

Introduction

Phenethylamines are a well-established class of compounds with a wide range of biological activities, primarily targeting the central nervous system.[1] The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological profile of these molecules.[1] **2-(2,4,6-trimethylphenyl)ethanamine**, also known as mesitylethylamine, is characterized by a sterically hindered phenyl ring due to the presence of three methyl groups at the 2, 4, and 6 positions. This steric hindrance is expected to significantly influence its receptor binding affinity,



metabolic stability, and overall pharmacokinetic profile compared to its non-methylated counterpart, phenethylamine.

From a chemical standpoint, the mesityl group imparts increased lipophilicity and steric bulk, which can be advantageous in the design of ligands for specific biological targets by enforcing particular conformations and restricting access of metabolic enzymes.[2] This guide aims to consolidate the available chemical information and provide a framework for the synthesis and potential evaluation of this intriguing molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2,4,6-trimethylphenyl)ethanamine** and its hydrochloride salt are presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value	Reference
Chemical Formula	C11H17N	[3]
Molecular Weight	163.26 g/mol	[2]
CAS Number	3167-10-0	[3]
Appearance	Not specified (likely an oil or low-melting solid)	
Boiling Point	Not specified	_
Melting Point (HCl salt)	296-305 °C	[4]
Solubility	Expected to be soluble in organic solvents	

Table 1: Physicochemical Properties of **2-(2,4,6-trimethylphenyl)ethanamine** and its Hydrochloride Salt.

Synthesis of 2-(2,4,6-trimethylphenyl)ethanamine

The most prevalent and efficient method for the synthesis of **2-(2,4,6-trimethylphenyl)ethanamine** is the reductive amination of 2,4,6-trimethylbenzaldehyde.[2]



This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of aldehydes.

Materials:

- 2,4,6-trimethylbenzaldehyde
- Ammonium chloride (NH₄Cl)
- Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Methanol (MeOH)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

Procedure:



- Imine Formation: To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Once imine formation is complete, the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.
- Work-up: The reaction mixture is concentrated under reduced pressure using a rotary
 evaporator. The residue is redissolved in dichloromethane and washed with 1 M HCl. The
 aqueous layer is then basified with 1 M NaOH to a pH of >10 and extracted three times with
 dichloromethane.
- Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2,4,6-trimethylphenyl)ethanamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

For the preparation of the hydrochloride salt: The purified freebase can be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent can be added dropwise until precipitation is complete. The resulting solid is then collected by filtration, washed with cold solvent, and dried.

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.



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Caption: General workflow for the synthesis of **2-(2,4,6-trimethylphenyl)ethanamine**.



Potential Biological Activity and Signaling Pathways (Predictive)

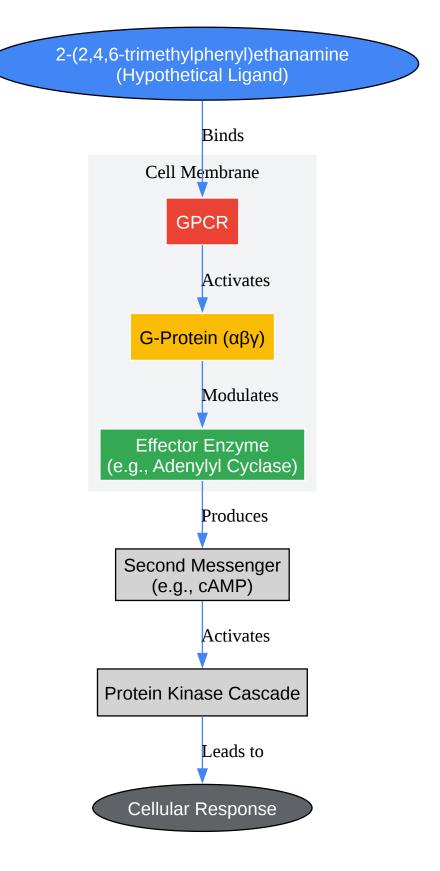
While no specific biological data for **2-(2,4,6-trimethylphenyl)ethanamine** has been identified in the literature, the broader class of substituted phenethylamines is known to interact with a variety of biological targets, primarily within the central nervous system.[1]

Potential Targets and Signaling Pathways

Based on the structure of **2-(2,4,6-trimethylphenyl)ethanamine**, it is plausible that it could interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin) or G-protein coupled receptors (GPCRs) such as trace amine-associated receptors (TAARs) or serotonin receptors (5-HTRs). The steric hindrance from the trimethylphenyl group would likely influence the binding affinity and selectivity for these targets compared to less substituted analogs.

A hypothetical signaling pathway that could be modulated by a substituted phenethylamine is the G-protein coupled receptor (GPCR) cascade.





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Caption: A potential GPCR signaling pathway that could be modulated by **2-(2,4,6-trimethylphenyl)ethanamine**.

Future Directions and Conclusion

The discovery and development of novel therapeutic agents often begins with the synthesis and characterization of unique chemical scaffolds. **2-(2,4,6-trimethylphenyl)ethanamine** presents such an opportunity. Its sterically hindered nature offers a distinct profile compared to other phenethylamines, warranting further investigation into its pharmacological properties.

Future research should focus on:

- Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining the synthesis, purification, and full spectral characterization (¹H NMR, ¹³C NMR, MS, IR) of 2-(2,4,6-trimethylphenyl)ethanamine is needed to provide a solid foundation for further studies.
- In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of relevant biological targets, including monoamine transporters and a wide range of GPCRs, would be essential to identify its primary mechanism of action. This should include quantitative measures of activity such as IC₅₀ or K_i values.
- In Vivo Studies: Depending on the in vitro profile, in vivo studies in appropriate animal models could elucidate its pharmacokinetic properties, central nervous system effects, and potential therapeutic applications.

In conclusion, while the "discovery" of **2-(2,4,6-trimethylphenyl)ethanamine** in terms of its biological activity is yet to be fully documented, its chemical synthesis is achievable through established methods. This technical guide provides the necessary foundational information for researchers to synthesize this compound and embark on a thorough investigation of its potential as a novel pharmacological agent or a valuable building block in drug discovery.

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